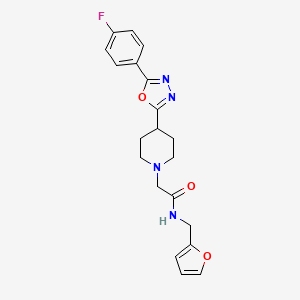
2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H21FN4O3 and its molecular weight is 384.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H18FN3O3, with a molecular weight of approximately 303.32 g/mol. The structure features a piperidine ring, a furan moiety, and a 1,3,4-oxadiazole core, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown significant cytotoxic activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |
| 1,2,4-Oxadiazole Derivative | SK-MEL-2 | 0.75 | Cell cycle arrest at G0-G1 phase |
| 1,3,4-Oxadiazole Derivative | PANC-1 | 2.41 | Disruption of DNA duplication machinery |
The compound has been shown to increase p53 expression levels and activate caspase-3 cleavage in MCF-7 cells, leading to apoptotic cell death . Additionally, molecular docking studies suggest that it interacts favorably with cancer-related targets similar to established drugs like Tamoxifen .
Antimicrobial Activity
In addition to its anticancer properties, oxadiazole derivatives have demonstrated antimicrobial activity. For example, certain derivatives have been effective against drug-resistant strains of Mycobacterium tuberculosis and other pathogens . The presence of specific substituents on the oxadiazole ring can enhance this activity.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole compounds is heavily influenced by their structural features. Modifications at various positions on the oxadiazole ring can lead to significant changes in potency and selectivity:
- Substituent Variations : The introduction of electron-withdrawing groups (EWGs) has been shown to enhance anticancer activity.
- Ring Modifications : Alterations in the furan or piperidine components can impact binding affinity and biological efficacy.
- Hydrophobic Interactions : The presence of aromatic rings increases hydrophobic interactions with target proteins, improving binding and activity.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of various oxadiazole derivatives against breast cancer cells (MCF-7). The results indicated that compounds with fluorophenyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of oxadiazoles against Staphylococcus aureus. The study found that derivatives with longer alkyl chains showed superior activity due to increased membrane permeability .
Properties
IUPAC Name |
2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c21-16-5-3-14(4-6-16)19-23-24-20(28-19)15-7-9-25(10-8-15)13-18(26)22-12-17-2-1-11-27-17/h1-6,11,15H,7-10,12-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZBBZCLNMMDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














